Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

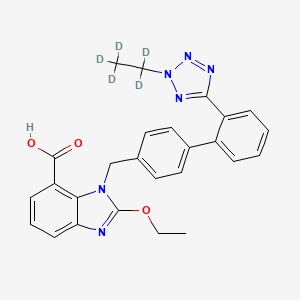

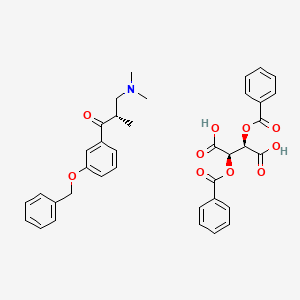

Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is a labelled analogue of Glycine Benzyl Ester p-Toluenesulfonate . It is an isotope labelled potent crosslinking inhibitor . It is a white solid that is slightly soluble in DMSO and Methanol .

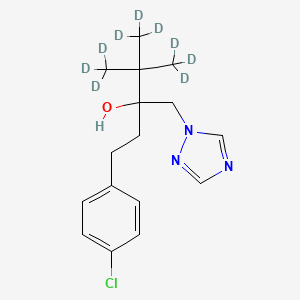

Molecular Structure Analysis

The molecular formula of this compound is C14 [13C]2H19 [15N]O5S . Its molecular weight is 340.37 .Physical And Chemical Properties Analysis

This compound is a white to almost white powder or crystal . It has a melting point of 132.0 to 136.0 °C . It is slightly soluble in DMSO and Methanol .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

Glycine benzyl ester p-toluenesulfonate is utilized in the synthesis of pharmaceutical compounds. For example, it was used in the synthesis of Sivelestat sodium, a drug with potential medical applications. The process involves condensation with other chemicals, reduction, and salt formation, achieving an overall yield of 56.9% (Xue, 2003).

In Amino Acid and Peptide Research

This compound plays a role in the study of unnatural amino acids and peptides. It's used in various synthesis processes, such as the production of peptide esters, which are important for understanding peptide behavior and structure (Watanabe et al., 1966).

Application in Nucleic Acid Chemistry

Glycine benzyl ester p-toluenesulfonate is also important in nucleic acid chemistry. It's used in the synthesis of peptide nucleic acid monomers, which are critical in the study of genetic material (Wojciechowski & Hudson, 2008).

Enzymatic Studies

This compound is involved in enzymatic studies, such as its role as an inhibitor in the study of yeast inorganic pyrophosphatase. Such studies are fundamental in understanding enzyme behavior and interactions (Fink, Nazarova, & Avaeva, 1975).

Crystallography

In crystallography, the compound is used to study the crystal structures of amino acid complexes. This research provides insight into molecular interactions and structural properties of compounds (Chwaleba et al., 2007).

Environmental and Agricultural Research

It finds application in environmental and agricultural research, such as studying the uptake of organic nitrogen by plants. This research is vital in understanding plant nutrition and soil ecology (Näsholm, Huss-Danell, & Högberg, 2000).

Prodrug Development

The compound is significant in the development of prodrugs, particularly in the study of peptide esters as water-soluble prodrugs for hydroxyl-containing agents (Jensen & Bundgaard, 1991).

Wirkmechanismus

Safety and Hazards

Eigenschaften

CAS-Nummer |

874462-68-7 |

|---|---|

Molekularformel |

C16H19NO5S |

Molekulargewicht |

340.368 |

IUPAC-Name |

benzyl 2-azanylacetate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C9H11NO2.C7H8O3S/c10-6-9(11)12-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-7,10H2;2-5H,1H3,(H,8,9,10)/i6+1,9+1,10+1; |

InChI-Schlüssel |

WJKJXKRHMUXQSL-GMPMXYEBSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CN |

Synonyme |

Glycine Phenylmethyl Ester, 4-Methylbenzenesulfonate-13C2,15N ; Benzyl Glycinate p-Toluenesulfonate-13C2,15N ; Glycine Benzyl Ester p-Tosylate-13C2,15N ; Benzyl Glycina-13C2,15N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene](/img/structure/B565704.png)